molecular formula C10H11FN2O3 B1394007 4-(3-Fluoro-2-nitrophenyl)morpholine CAS No. 179900-21-1

4-(3-Fluoro-2-nitrophenyl)morpholine

Cat. No.: B1394007
CAS No.: 179900-21-1
M. Wt: 226.2 g/mol
InChI Key: JIAGZYCSIUOTRC-UHFFFAOYSA-N
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Description

4-(3-Fluoro-2-nitrophenyl)morpholine is an organic compound with the molecular formula C10H11FN2O3 It is a derivative of morpholine, a heterocyclic amine, and contains a fluorine and nitro group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(3-Fluoro-2-nitrophenyl)morpholine can be synthesized through a multi-step process. One common method involves the reaction of 1,2-difluoro-4-nitrobenzene with morpholine in the presence of a base such as potassium carbonate in a solvent like dimethylacetamide. The reaction mixture is heated to 60-65°C and stirred for several hours to yield the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

4-(3-Fluoro-2-nitrophenyl)morpholine undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like iron and ammonium chloride.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Reduction: Iron and ammonium chloride in an aqueous medium.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Reduction: 4-(3-Fluoro-2-aminophenyl)morpholine.

    Substitution: Various substituted morpholine derivatives depending on the nucleophile used.

Scientific Research Applications

4-(3-Fluoro-2-nitrophenyl)morpholine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Fluoro-2-nitrophenyl)morpholine
  • 4-(2-Fluoro-4-nitrophenyl)morpholine
  • 3-Fluoro-4-morpholinophenylboronic Acid

Uniqueness

4-(3-Fluoro-2-nitrophenyl)morpholine is unique due to the specific positioning of the fluorine and nitro groups on the phenyl ring, which can influence its reactivity and biological activity. This positional isomerism can result in different chemical and biological properties compared to its similar compounds .

Properties

IUPAC Name

4-(3-fluoro-2-nitrophenyl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FN2O3/c11-8-2-1-3-9(10(8)13(14)15)12-4-6-16-7-5-12/h1-3H,4-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIAGZYCSIUOTRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C(=CC=C2)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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